9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine
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Overview
Description
9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine is a synthetic nucleoside analog. This compound is characterized by the presence of a cyano group at the 3-position of the sugar moiety and t-butyldimethylsilyl (TBDMS) protecting groups at the 2 and 5 positions. It is of interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine typically involves the following steps:
Protection of the Sugar Moiety: The starting material, a suitable pentofuranose, is protected at the 2 and 5 positions using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the Cyano Group: The protected sugar undergoes a reaction with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), to introduce the cyano group at the 3-position.
Glycosylation: The modified sugar is then coupled with adenine using a glycosylation reaction, typically in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the TBDMS protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can facilitate reduction.
Substitution: Fluoride sources such as TBAF are commonly used for deprotection.
Major Products
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Deprotected nucleosides or nucleosides with alternative protecting groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine is studied for its potential as an antiviral agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication processes.
Medicine
In medicine, this compound is investigated for its anticancer properties. It can be incorporated into DNA or RNA, leading to the disruption of cellular processes in cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.
Mechanism of Action
The mechanism of action of 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting viral replication or cancer cell proliferation. The cyano group and the modified sugar moiety play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): Another antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
What sets 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine apart is its unique combination of a cyano group and TBDMS protecting groups. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
121055-66-1 |
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Molecular Formula |
C25H42N6O2Si |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(2,2,3,3-tetramethylbutyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C25H42N6O2Si/c1-23(2,3)25(7,8)11-16-17(12-26)18(13-32-34(9,10)24(4,5)6)33-22(16)31-15-30-19-20(27)28-14-29-21(19)31/h14-18,22H,11,13H2,1-10H3,(H2,27,28,29)/t16-,17-,18-,22-/m1/s1 |
InChI Key |
YPAADXGCDANNNP-OZQHCQBDSA-N |
Isomeric SMILES |
CC(C)(C)C(C)(C)C[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)C(C)(C)CC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
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